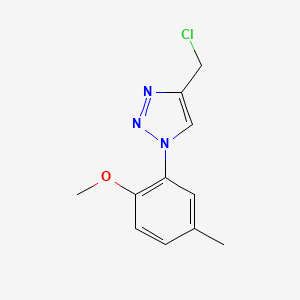![molecular formula C10H8ClF2N3 B1467387 4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1249656-32-3](/img/structure/B1467387.png)
4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole
Overview
Description
Scientific Research Applications
Synthesis of Energetic Salts
Research has explored the use of triazole derivatives in the synthesis of energetic salts, highlighting their potential in materials science for creating compounds with good thermal stability and high density. These salts are prepared through reactions involving chloromethyl-triazole compounds, indicating their utility in developing materials with desirable energetic properties (Wang et al., 2007).
Antimicrobial Applications
Triazole derivatives, including those structurally related to the compound , have been investigated for their antimicrobial properties. These studies have synthesized new triazole compounds and assessed their effectiveness against various microbial strains, revealing their potential as antifungal and antibacterial agents (Bektaş et al., 2007).
Corrosion Inhibition
The application of triazole derivatives for corrosion protection is another area of interest. These compounds have been studied for their ability to inhibit corrosion and dissolution of metals in acidic environments. The effectiveness of triazole derivatives as corrosion inhibitors underscores their potential in industrial applications, particularly in extending the life of metal components by preventing corrosion (Bentiss et al., 2007).
Molecular Interactions Analysis
Research into the molecular interactions of triazole derivatives, including their adsorption properties and interaction mechanisms, provides insights into the design of molecules with tailored properties for specific applications. These studies contribute to a deeper understanding of how triazole compounds interact with various surfaces, which is crucial for designing effective corrosion inhibitors and materials with specific surface interaction characteristics (Shukla et al., 2014).
Agricultural Chemicals Synthesis
The synthesis of triazole derivatives as intermediates for preparing pesticides is another significant application. These compounds serve as crucial intermediates in the production of various agrochemicals, demonstrating their importance in the development of new pesticides and agricultural products (Ying, 2004).
properties
IUPAC Name |
4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-4-9-6-16(15-14-9)5-7-1-2-8(12)3-10(7)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTVYWWQCRSROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)



![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)

![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)

![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)